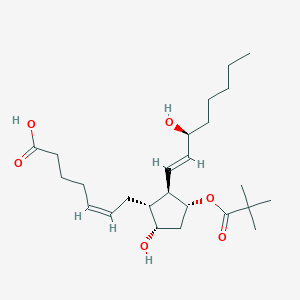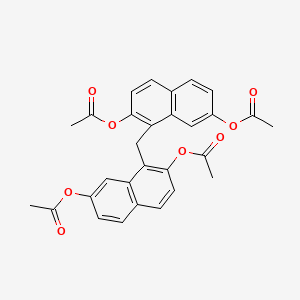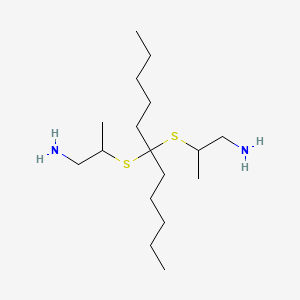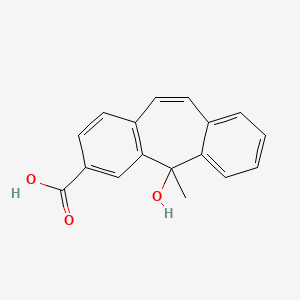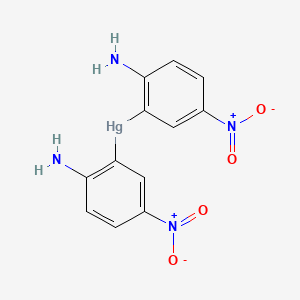
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a naphthalene ring and a cyclopentyl group, making it a subject of interest in chemical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the naphthalenyloxy intermediate: This involves the reaction of naphthol with an appropriate alkylating agent under basic conditions.
Amination: The intermediate is then reacted with 1-methylcyclopentylamine to form the desired amine.
Hydrochloride formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The naphthalenyloxy group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride has several applications in scientific research:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Medicine: Investigated for its potential therapeutic effects and pharmacological properties.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of 1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol: The non-hydrochloride form of the compound.
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol acetate: An ester derivative with different chemical properties.
Uniqueness
1-((1-Methylcyclopentyl)amino)-3-(1-naphthalenyloxy)-2-propanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for targeted research and applications.
Properties
CAS No. |
130260-23-0 |
|---|---|
Molecular Formula |
C19H26ClNO2 |
Molecular Weight |
335.9 g/mol |
IUPAC Name |
1-[(1-methylcyclopentyl)amino]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H25NO2.ClH/c1-19(11-4-5-12-19)20-13-16(21)14-22-18-10-6-8-15-7-2-3-9-17(15)18;/h2-3,6-10,16,20-21H,4-5,11-14H2,1H3;1H |
InChI Key |
GKBCOTKNQCLGGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCCC1)NCC(COC2=CC=CC3=CC=CC=C32)O.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(benzylamino)-N-[2-[3-[2-[[2-(benzylamino)acetyl]amino]phenoxy]-2-hydroxypropoxy]phenyl]acetamide;oxalic acid](/img/structure/B12731461.png)
